molecular formula C21H16ClN3O3S B10874193 6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B10874193
M. Wt: 425.9 g/mol
InChI Key: XWPNYPASOBEXPI-UHFFFAOYSA-N
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Description

6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, hydroxy, methoxymethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the chlorinated quinoline.

    Functional Group Modifications: The hydroxy and methoxymethyl groups can be introduced through selective hydroxylation and methylation reactions, respectively.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be attached via a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core or the pyrimidine ring, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products Formed

    Oxidation Products: Quinoline N-oxides, sulfoxides, and sulfones.

    Reduction Products: Reduced quinoline derivatives, reduced pyrimidine derivatives.

    Substitution Products: Aminoquinolines, thiolated quinolines.

    Condensation Products: Schiff bases, imines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products and known drugs makes it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core but differ in their substituents and biological activities.

    Pyrimidine Derivatives: Compounds like thymine and cytosine have the pyrimidine ring but lack the complex substitution pattern of the target compound.

    Phenylquinolines: These compounds have a phenyl group attached to the quinoline core but may lack other functional groups present in the target compound.

Uniqueness

The uniqueness of 6-chloro-3-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

6-chloro-3-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C21H16ClN3O3S/c1-28-11-14-10-17(26)25-21(23-14)29-19-18(12-5-3-2-4-6-12)15-9-13(22)7-8-16(15)24-20(19)27/h2-10H,11H2,1H3,(H,24,27)(H,23,25,26)

InChI Key

XWPNYPASOBEXPI-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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